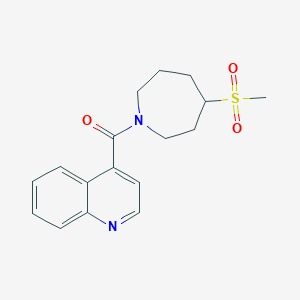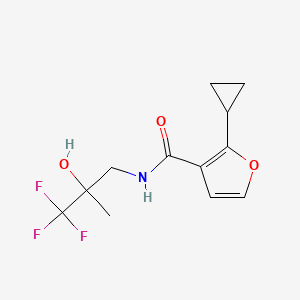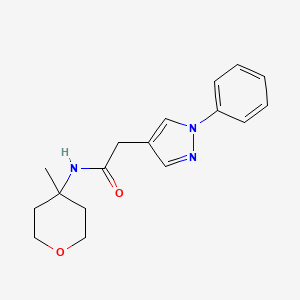
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone is a complex organic compound that features a quinoline ring system attached to an azepane ring with a methylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions. For instance, a quinoline derivative can be reacted with an azepane derivative under basic conditions to form the desired product.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This typically involves the reaction of the azepane-quinoline intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes would optimize the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
科学研究应用
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
作用机制
The mechanism of action of (4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share the quinoline ring system and exhibit similar biological activities.
Azepane Derivatives: Compounds like azepane-1-carboxylic acid and azepane-1-sulfonamide share the azepane ring and have comparable chemical properties.
Uniqueness
(4-Methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone is unique due to the combination of the quinoline and azepane rings with a methylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(4-methylsulfonylazepan-1-yl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)13-5-4-11-19(12-9-13)17(20)15-8-10-18-16-7-3-2-6-14(15)16/h2-3,6-8,10,13H,4-5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWNYERHWJIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(CC1)C(=O)C2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-3-hydroxyazetidine-1-carboxamide](/img/structure/B7442070.png)
![1-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7442073.png)
![4-[3-(Methoxymethyl)-1-benzofuran-2-carbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7442087.png)
![2-[[4-(6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7442092.png)
![N-[2-(3-hydroxyphenyl)ethyl]-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide](/img/structure/B7442093.png)

![(5-Bromo-6-methoxypyridin-3-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7442111.png)
![2-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonyl-1-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B7442115.png)

![2-Propan-2-ylsulfonyl-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B7442121.png)

![(2-Cyclopropylquinolin-4-yl)-[4-hydroxy-4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7442156.png)

